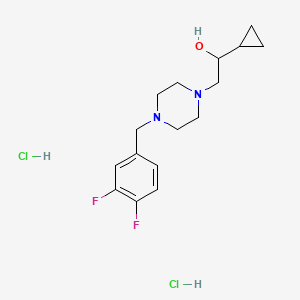

1-Cyclopropyl-2-(4-(3,4-difluorobenzyl)piperazin-1-yl)ethanol dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

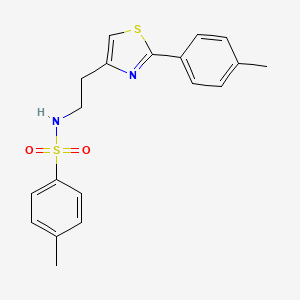

- Chemical Structure : ![1-Cyclopropyl-2-(4-(3-chlorophenyl)piperazin-1-yl)propyl]-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Molecular Structure Analysis

The molecular structure consists of a cyclopropyl group, a triazolo-pyridinone ring, and a piperazine moiety. The chlorophenyl substituent enhances its pharmacological properties. Refer to the provided chemical structure for visual representation .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Antibacterial Activity

1-Cyclopropyl-2-(4-(3,4-difluorobenzyl)piperazin-1-yl)ethanol dihydrochloride exhibits antimicrobial properties. Researchers have synthesized hybrid molecules combining this compound with thiazolidinedione (TZD) moieties. These hybrids were designed to enhance the antimicrobial activity of norfloxacin, a quinolone antibiotic. The goal was to create compounds with a novel binding mode to DNA gyrase, allowing for more potent antibacterial effects. Additionally, the thiazolidinedione moiety contributes to anti-pathogenicity by preventing biofilm formation .

Anti-Biofilm Properties

Biofilm formation by bacteria contributes to antibiotic resistance and chronic infections. The same hybrid compounds mentioned earlier also demonstrated anti-biofilm activity against Gram-positive strains. By inhibiting biofilm formation, these derivatives could potentially enhance treatment efficacy .

Fungicidal Activity

While the primary focus has been on antibacterial properties, some derivatives of this compound have shown fungicidal activity. For instance, compound 9a and 9d displayed fungicidal effects against certain Candida strains. However, it’s essential to note that not all derivatives exhibit antifungal activity .

Inhibition of Cell Migration and Invasion

In cancer research, compound 8d (a related derivative) inhibited the migration and invasion of A549 lung cancer cells. This finding suggests potential applications in cancer therapy .

Bactericidal Effects Against Gram-Negative Species

Derivatives with 4-benzoyl substituents at the 7-(4-carbopiperazin-1-yl) position showed stronger bactericidal effects against Gram-negative bacteria than those with benzenesulfonyl moieties. This finding highlights the compound’s potential in combating Gram-negative infections .

Mecanismo De Acción

Target of Action

A similar compound was found to inhibit pak4 , a protein kinase involved in various cellular processes.

Mode of Action

It is suggested that similar compounds may interact with the hydrophobic cavity of the p-loop pocket of their target proteins .

Result of Action

Similar compounds have been shown to inhibit cell migration and invasion in a549 cells .

Propiedades

IUPAC Name |

1-cyclopropyl-2-[4-[(3,4-difluorophenyl)methyl]piperazin-1-yl]ethanol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22F2N2O.2ClH/c17-14-4-1-12(9-15(14)18)10-19-5-7-20(8-6-19)11-16(21)13-2-3-13;;/h1,4,9,13,16,21H,2-3,5-8,10-11H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEIRYCGBLIGVDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CN2CCN(CC2)CC3=CC(=C(C=C3)F)F)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24Cl2F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopropyl-2-(4-(3,4-difluorobenzyl)piperazin-1-yl)ethanol dihydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-(4-fluorophenyl)-5-(3-methylbutanoylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2912517.png)

![(E)-methyl 2-(3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2912519.png)

![(E)-2-(benzo[d]thiazol-2-yl)-4-((thiophen-2-ylmethylene)amino)phenol](/img/structure/B2912524.png)

![1-(2,4-Dimethoxyphenyl)-3-(octahydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2912528.png)

![N-[2-[(Acetylthio)methyl]-1-oxo-3-phenylpropyl]glycine methyl ester](/img/no-structure.png)

![[Rucl(P-cymene)((S)-xylbinap)]CL](/img/structure/B2912534.png)

![N,N-diethyl-2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B2912536.png)